2-Formylfuran-5-sulfonate
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Overview
Description
5-Formylfuran-2-sulfonic acid is a chemical compound with the molecular formula C5H4O5S It is a derivative of furan, a heterocyclic organic compound, and contains both a formyl group (-CHO) and a sulfonic acid group (-SO3H)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formylfuran-2-sulfonic acid typically involves the sulfonation of furfural, a compound derived from agricultural byproducts like corncobs and oat hulls. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of 5-formylfuran-2-sulfonic acid may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Formylfuran-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products
Oxidation: 5-Carboxyfuran-2-sulfonic acid.
Reduction: 5-Hydroxymethylfuran-2-sulfonic acid.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formylfuran-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-formylfuran-2-sulfonic acid involves its reactive formyl and sulfonic acid groups. These groups can interact with various molecular targets, such as enzymes and receptors, leading to changes in their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Formylfuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
5-Hydroxymethylfuran-2-sulfonic acid: Similar structure but with a hydroxymethyl group instead of a formyl group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used in the production of bioplastics.
Uniqueness
5-Formylfuran-2-sulfonic acid is unique due to the presence of both a formyl group and a sulfonic acid group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
64373-51-9 |
---|---|
Molecular Formula |
C5H4O5S |
Molecular Weight |
176.15 g/mol |
IUPAC Name |
5-formylfuran-2-sulfonic acid |
InChI |
InChI=1S/C5H4O5S/c6-3-4-1-2-5(10-4)11(7,8)9/h1-3H,(H,7,8,9) |
InChI Key |
URIMPWMBVPNFDM-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)S(=O)(=O)O)C=O |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)O)C=O |
Synonyms |
2-formylfuran-5-sulfonate |
Origin of Product |
United States |
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